

An In-depth Technical Guide to the Thermochemical Properties of Adiponitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Adiponitrile
Cat. No.:	B1665535

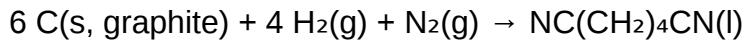
[Get Quote](#)

Abstract: This technical guide provides a comprehensive overview of the core thermochemical properties of **adiponitrile** ($C_6H_8N_2$), a critical intermediate in the production of Nylon 6,6. Aimed at researchers, chemical engineers, and safety professionals, this document synthesizes key thermodynamic data, including enthalpy of formation, entropy, heat capacity, and Gibbs free energy. We delve into the causality behind the experimental determination of these values through techniques such as oxygen bomb calorimetry and Differential Scanning Calorimetry (DSC), providing detailed, field-proven protocols. Furthermore, this guide bridges experimental data with computational approaches and illustrates the practical application of these properties in industrial process design, reaction engineering, and thermal hazard assessment. All data is presented with authoritative citations to ensure scientific integrity and to provide a self-validating reference for professionals in the field.

Introduction: The Thermodynamic Keystone of Nylon 6,6 Production

Adiponitrile (ADN), systematically named hexanedinitrile, is a viscous, colorless dinitrile that serves as the principal precursor to hexamethylenediamine (HMDA). The subsequent polycondensation of HMDA with adipic acid yields Nylon 6,6, a polyamide of immense industrial importance.^{[1][2]} The global production of **adiponitrile** is in the order of millions of tonnes annually, primarily via the nickel-catalyzed hydrocyanation of butadiene.^{[1][3]}

Understanding the thermochemical properties of **adiponitrile** is not merely an academic exercise; it is fundamental to the safe, efficient, and economic operation of its synthesis and


subsequent hydrogenation to HMDA. Key thermodynamic parameters govern reaction equilibria, energy balances, reactor design, and safety protocols. For instance, the enthalpy of reaction, derived from the enthalpies of formation of reactants and products, dictates the thermal duty of reactors, influencing heating and cooling requirements.^[4] Heat capacity data is essential for calculating the energy needed to change the temperature of process streams, while the Gibbs free energy of formation provides the ultimate measure of thermodynamic feasibility.^{[5][6]} This guide serves as a detailed monograph on these critical properties.

Fundamental Thermochemical Properties

The following sections detail the essential thermochemical values for liquid **adiponitrile** at standard conditions (298.15 K and 100 kPa), unless otherwise noted.

Standard Enthalpy of Formation (ΔfH°)

The standard molar enthalpy of formation is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. For liquid **adiponitrile**, the formation reaction is:

The experimentally determined value is: $\Delta fH^\circ(\text{l}) = +84.9 \pm 0.4 \text{ kJ/mol}$ ^[7]

This positive value indicates that the formation of **adiponitrile** from its elements is an endothermic process. This value is the cornerstone for calculating the heat of reaction for both its synthesis and its downstream conversions.

Standard Molar Entropy (S°)

Standard molar entropy is the absolute entropy content of one mole of a substance at standard conditions. It is a measure of molecular randomness or disorder.^[8] Unlike enthalpy of formation, this is an absolute value based on the Third Law of Thermodynamics.

$$S^\circ(\text{l}) = 128.7 \text{ J/mol}\cdot\text{K}$$
^[9]

This value is critical for calculating the entropy changes of reactions (ΔS°) and, subsequently, the Gibbs free energy.

Molar Heat Capacity (Cp)

The molar heat capacity at constant pressure represents the amount of heat required to raise the temperature of one mole of a substance by one Kelvin. This property is crucial for engineering calculations involving heat transfer and energy balances.[\[1\]](#)

$$Cp(l) \approx 180.0 \text{ J/mol}\cdot\text{K}$$

This value can be calculated from the specific heat capacity (1.66462 kJ/kg·K) and the molar mass (108.141 g/mol).[\[1\]](#) Another source from a data compilation suggests a value of 149.5 J/mol·K.[\[9\]](#) The former value, derived from specific heat capacity, is recommended for process calculations.

Standard Gibbs Free Energy of Formation (ΔfG°)

The Gibbs free energy of formation is the most direct indicator of a compound's thermodynamic stability relative to its constituent elements.[\[5\]](#) A positive value indicates that the formation from elements is not spontaneous under standard conditions. This value is typically not measured directly but calculated using the fundamental thermodynamic relationship:

$$\Delta fG^\circ = \Delta fH^\circ - T\Delta fS^\circ$$
[\[10\]](#)

To perform this calculation, we first need to determine the standard entropy of formation (ΔfS°). This is the difference between the standard entropy of the compound and the sum of the standard entropies of its elements in their standard states.[\[10\]](#)

$$\Delta fS^\circ = S^\circ(\text{ADN}) - [6 * S^\circ(\text{C, graphite}) + 4 * S^\circ(\text{H}_2, \text{ g}) + 1 * S^\circ(\text{N}_2, \text{ g})]$$

Using authoritative values for the elements:

- $S^\circ(\text{C, graphite}) = 5.7 \text{ J/mol}\cdot\text{K}$ [\[3\]](#)
- $S^\circ(\text{H}_2, \text{ g}) = 130.7 \text{ J/mol}\cdot\text{K}$ [\[1\]](#)
- $S^\circ(\text{N}_2, \text{ g}) = 191.6 \text{ J/mol}\cdot\text{K}$ [\[5\]](#)

$$\Delta fS^\circ = 128.7 - [6(5.7) + 4(130.7) + 1(191.6)] \Delta fS^\circ = 128.7 - [34.2 + 522.8 + 191.6] \Delta fS^\circ = 128.7 - 748.6 \Delta fS^\circ = -619.9 \text{ J/mol}\cdot\text{K}$$

Now, we can calculate $\Delta_f G^\circ$ at $T = 298.15$ K: $\Delta_f G^\circ = 84.9 \text{ kJ/mol} - (298.15 \text{ K} * -0.6199 \text{ kJ/mol}\cdot\text{K})$ $\Delta_f G^\circ = 84.9 \text{ kJ/mol} + 184.84 \text{ kJ/mol}$ $\Delta_f G^\circ(\text{l}) \approx +269.7 \text{ kJ/mol}$

This highly positive value confirms that the direct formation of **adiponitrile** from graphite, hydrogen, and nitrogen is not a spontaneous process under standard conditions, underscoring the necessity of complex industrial synthesis routes.

Phase Change & Combustion Enthalpies

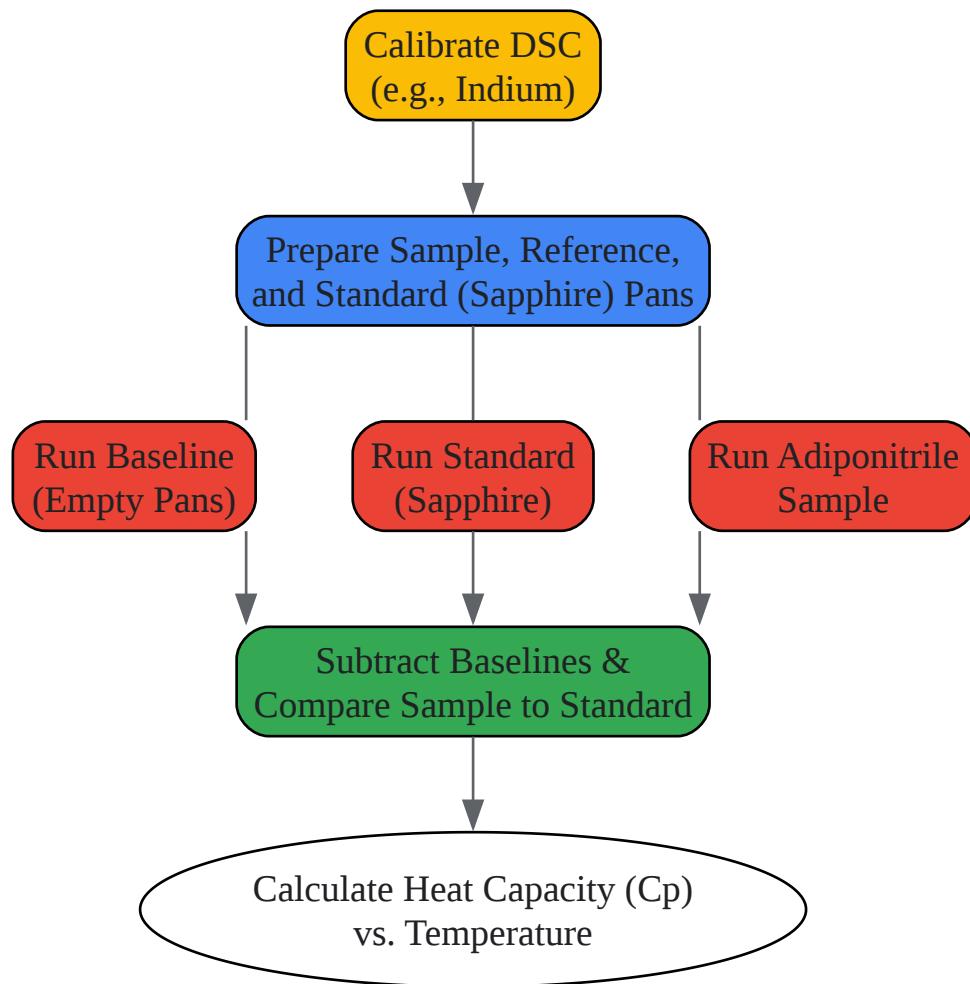
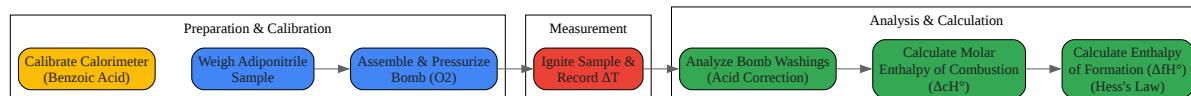
- Enthalpy of Combustion ($\Delta_c H^\circ$): The heat released during complete combustion. Data indicates a heat of combustion of -40.4 MJ/kg . Converting to a molar basis: $-40,400 \text{ kJ/kg} * 0.108141 \text{ kg/mol} = -4369 \text{ kJ/mol}$
- Enthalpy of Vaporization ($\Delta_{\text{vap}} H^\circ$): The heat required to vaporize the liquid. Data indicates a value of $70.4 \times 10^4 \text{ J/kg}$. Converting to a molar basis: $704 \text{ kJ/kg} * 0.108141 \text{ kg/mol} = +76.1 \text{ kJ/mol}$

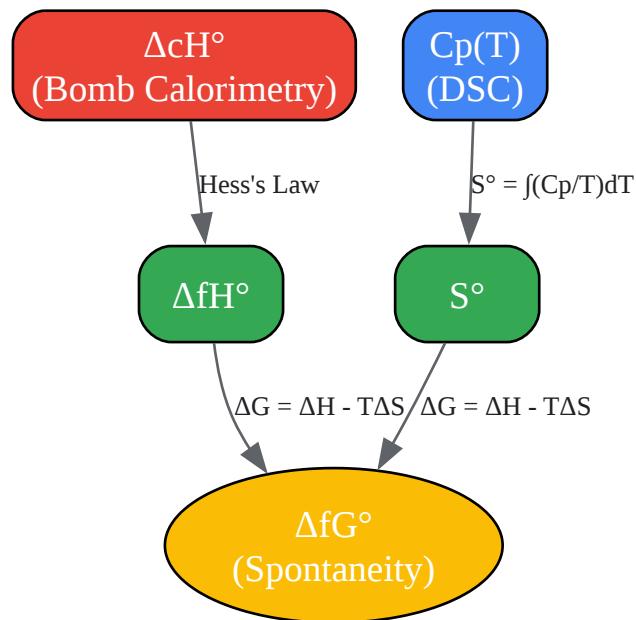
Summary of Thermochemical Data

Property	Symbol	Value	Units	Reference(s)
Standard Enthalpy of Formation (liquid)	$\Delta_fH^\circ(l)$	+84.9 ± 0.4	kJ/mol	[7]
Standard Molar Entropy (liquid)	$S^\circ(l)$	128.7	J/mol·K	[9]
Molar Heat Capacity (liquid)	$C_p(l)$	~180.0	J/mol·K	[1]
Standard Gibbs Free Energy of Formation (liquid)	$\Delta_fG^\circ(l)$	+269.7	kJ/mol	Calculated
Enthalpy of Combustion (liquid)	$\Delta_cH^\circ(l)$	-4369	kJ/mol	, Calculated
Enthalpy of Vaporization	$\Delta_{vap}H^\circ$	+76.1	kJ/mol	, Calculated

Experimental Determination of Thermochemical Properties

The reliability of the data presented above is contingent on precise and accurate experimental measurements. The following sections detail the principles and methodologies for two cornerstone techniques.



Combustion Calorimetry for Enthalpy of Formation


The standard enthalpy of formation of an organic compound like **adiponitrile** is most accurately determined indirectly by measuring its enthalpy of combustion using an oxygen bomb calorimeter. The principle relies on Hess's Law, where the measured enthalpy of combustion is combined with the known enthalpies of formation of the combustion products (CO₂ and H₂O) to calculate the enthalpy of formation of the reactant.

Causality: We choose combustion because it is a reaction that proceeds rapidly and completely to well-defined products (CO_2 , H_2O , N_2), allowing for a clean and total energy release measurement. Direct synthesis from elements is not experimentally feasible for such calculations.

- Calorimeter Calibration: The heat capacity (C_{cal}) of the calorimeter system (bomb, water, stirrer, etc.) must be determined. This is achieved by combusting a certified standard reference material, typically benzoic acid, which has a precisely known specific energy of combustion.
- Sample Preparation: A precise mass (typically 0.8 - 1.2 g) of high-purity **adiponitrile** is weighed into a crucible (e.g., platinum or fused silica).
- Bomb Assembly: The crucible is placed in the bomb. A fuse wire (e.g., nickel-chromium) is attached to the electrodes, positioned to be in contact with the **adiponitrile** sample. A small amount of distilled water (~1 mL) is added to the bomb to ensure all water formed during combustion condenses to the liquid state.
- Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm. This ensures a large excess of oxygen for complete combustion.
- Calorimetry Run: The bomb is submerged in a known mass of water in the calorimeter's insulated jacket. The system is allowed to reach thermal equilibrium. The sample is ignited by passing a current through the fuse wire.
- Temperature Measurement: The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached. The temperature change (ΔT) is carefully determined, applying corrections for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler method).
- Post-Run Analysis: The bomb is depressurized, and the interior is inspected for soot (indicating incomplete combustion). The bomb washings are collected to titrate for nitric acid formed from the N_2 gas, which contributes to the total heat released.
- Calculate Total Heat Released (q_{total}): $q_{\text{total}} = C_{\text{cal}} * \Delta T$

- Correct for extraneous heat sources: $q_{\text{comb}} = q_{\text{total}} - q_{\text{fuse}} - q_{\text{acid}}$ where q_{fuse} is the heat from burning the fuse wire and q_{acid} is the heat of formation of nitric acid.
- Calculate Specific Energy of Combustion (ΔcE°): $\Delta cE^\circ = q_{\text{comb}} / \text{mass_sample}$
- Calculate Standard Molar Enthalpy of Combustion (ΔcH°): Convert ΔcE° to a molar basis using the molar mass of **adiponitrile** and apply corrections to convert from the constant-volume energy change (ΔE) to the constant-pressure enthalpy change (ΔH).
- Calculate Enthalpy of Formation (ΔfH°): Using Hess's Law for the combustion reaction:
$$\text{NC(CH}_2)_4\text{CN(l)} + 7.5 \text{ O}_2\text{(g)} \rightarrow 6 \text{ CO}_2\text{(g)} + 4 \text{ H}_2\text{O(l)} + \text{N}_2\text{(g)} \quad \Delta cH^\circ = [6\Delta fH^\circ(\text{CO}_2) + 4\Delta fH^\circ(\text{H}_2\text{O})] - [\Delta fH^\circ(\text{ADN}) + 7.5 * \Delta fH^\circ(\text{O}_2)]$$
 Since ΔfH° for $\text{O}_2\text{(g)}$ is zero, the equation is rearranged to solve for $\Delta fH^\circ(\text{ADN})$.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Khan Academy [khanacademy.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. physics.stackexchange.com [physics.stackexchange.com]
- 4. Nitrogen [webbook.nist.gov]
- 5. Hydrogen (CAS 1333-74-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. brainly.com [brainly.com]
- 7. tutorchase.com [tutorchase.com]
- 8. brainly.com [brainly.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. ck12.org [ck12.org]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermochemical Properties of Adiponitrile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1665535#thermochemical-properties-of-adiponitrile\]](https://www.benchchem.com/product/b1665535#thermochemical-properties-of-adiponitrile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com